molecular formula C11H14O3 B3368364 Benzenepropanoic acid, alpha-hydroxy-, ethyl ester, (alphaR)- CAS No. 20918-88-1

Benzenepropanoic acid, alpha-hydroxy-, ethyl ester, (alphaR)-

Cat. No. B3368364
CAS RN: 20918-88-1
M. Wt: 194.23 g/mol
InChI Key: HBOGUIFRIAXYNB-SNVBAGLBSA-N
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Description

“Benzenepropanoic acid, alpha-hydroxy-, ethyl ester, (alphaR)-” is a chemical compound with the formula C11H14O2 . It is also known by other names such as Hydrocinnamic acid, ethyl ester; Ethyl dihydrocinnamate; Ethyl hydrocinnamate; Ethyl 3-phenylpropanoate; Ethyl 3-phenylpropionate; Ethyl benzenepropanoate; Ethylphenyl propanoate; Ethyl 2,3-dihydrocinnamate; ethyl 3-phenylproprionate .


Molecular Structure Analysis

The molecular structure of “Benzenepropanoic acid, alpha-hydroxy-, ethyl ester, (alphaR)-” can be represented by the InChI string: InChI=1S/C11H14O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 . This indicates that the molecule consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“Benzenepropanoic acid, alpha-hydroxy-, ethyl ester, (alphaR)-” is a liquid with a fruity aroma . It is slightly soluble in water . Its molecular weight is 178.2277 .

Safety and Hazards

This compound is flammable and can cause irritation to the skin, eyes, and respiratory system . It can also produce harmful products of combustion such as CO and CO2 . Contact with strong oxidants can cause it to burn .

properties

IUPAC Name

ethyl (2R)-2-hydroxy-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOGUIFRIAXYNB-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288338
Record name Ethyl (αR)-α-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenepropanoic acid, alpha-hydroxy-, ethyl ester, (alphaR)-

CAS RN

20918-88-1
Record name Ethyl (αR)-α-hydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20918-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl phenyllactate, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020918881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (αR)-α-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL PHENYLLACTATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X3JBU7E1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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